CID 78068810
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78068810” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is freely accessible to researchers and the general public.
Analyse Chemischer Reaktionen
CID 78068810 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced. The major products formed from these reactions are typically derivatives of the original compound, with modifications to specific functional groups.
Wissenschaftliche Forschungsanwendungen
CID 78068810 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool for studying biological processes. In industry, the compound might be used in the development of new materials or as a component in various chemical products. The specific applications of this compound depend on its chemical properties and the needs of the research community.
Wirkmechanismus
The mechanism of action of CID 78068810 involves its interaction with molecular targets and pathways within biological systems. This interaction can lead to various effects, depending on the nature of the compound and the biological context. The exact molecular targets and pathways involved are not specified in the available data, but they typically include enzymes, receptors, or other proteins that play a role in cellular processes. Understanding the mechanism of action is crucial for determining the potential therapeutic or toxic effects of the compound.
Vergleich Mit ähnlichen Verbindungen
CID 78068810 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups, but differ in their specific chemical properties or biological activities The PubChem database provides tools for identifying similar compounds based on structural similarity or other criteria
Conclusion
This compound is a versatile compound with a range of applications in scientific research. Its preparation methods, chemical reactions, and mechanism of action are important areas of study for understanding its potential uses and effects. By comparing it with similar compounds, researchers can further explore its unique properties and contributions to various fields of science.
Eigenschaften
Molekularformel |
C17H19O2Si |
---|---|
Molekulargewicht |
283.42 g/mol |
InChI |
InChI=1S/C17H19O2Si/c1-14(18-3)15(2)19-20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14H,2H2,1,3H3 |
InChI-Schlüssel |
VGZATLGYKQFJDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=C)O[Si](C1=CC=CC=C1)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.